Cas no 2991-52-8 (Glycine,N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-,ammonium salt (1:1))

Glycine,N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-,ammonium salt (1:1) structure
2991-52-8 structure
Product Name:Glycine,N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-,ammonium salt (1:1)
Numero CAS:2991-52-8
MF:C12H11F17N2O4S
MW:602.264601945877
CID:258835
PubChem ID:165058
Update Time:2025-04-19

Glycine,N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-,ammonium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine,N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-,ammonium salt (1:1)
    • azanium,2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate
    • ammonium {ethyl[(heptadecafluorooctyl)sulfonyl]amino}acetate
    • Ammonium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate
    • Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)-, ammonium salt (1:1)
    • Glycine, N-ethyl-N-((heptadecafluorooctyl)sulfonyl)-, ammonium salt
    • DTXSID60880188
    • Ammonium 2-(N-ethylperfluorooctanesulfonamido)acetate
    • 2991-52-8
    • Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ammonium salt
    • Ammonium N-ethyl-n-[(heptadecafluorooctyl)sulfonyl]glycinate
    • EINECS 221-063-2
    • NS00083041
    • Inchi: 1S/C12H8F17NO4S.H3N/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;/h2-3H2,1H3,(H,31,32);1H3
    • Chiave InChI: SJEKNOZINRJJPA-UHFFFAOYSA-N
    • Sorrisi: S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(CC(=O)[O-])CC)(=O)=O.[NH4+]

Proprietà calcolate

  • Massa esatta: 602.01683
  • Massa monoisotopica: 602.016807
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 10
  • Complessità: 900
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 86.9

Proprietà sperimentali

  • Punto di ebollizione: 343.4°Cat760mmHg
  • Punto di infiammabilità: 161.5°C
  • PSA: 114.01
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd